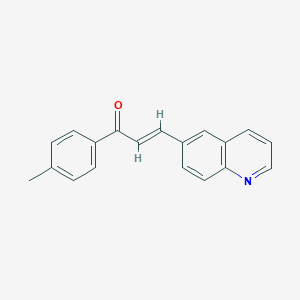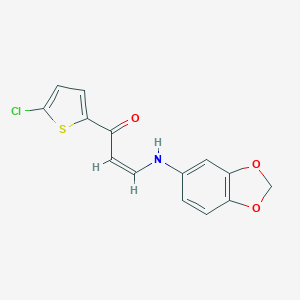
3-Quinolin-6-il-1-p-tolil-propenona
Descripción general
Descripción
(2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 4-methylphenyl group and a quinolin-6-yl group attached to a prop-2-en-1-one backbone.
Aplicaciones Científicas De Investigación
(2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 3-Quinolin-6-yl-1-p-tolyl-propenone is the bacterial DNA gyrase . This enzyme is a type II topoisomerase present in bacteria and plays a crucial role in the replication, transcription, and recombination of bacterial cell DNA .
Mode of Action
The compound interacts with the bacterial DNA gyrase, inhibiting its function . This interaction disrupts the replication, transcription, and recombination processes of bacterial cell DNA, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA supercoiling process, which is essential for the transcription and replication of bacterial DNA . This disruption in the biochemical pathway leads to the cessation of bacterial growth and proliferation .
Result of Action
The result of the action of 3-Quinolin-6-yl-1-p-tolyl-propenone is the inhibition of bacterial growth . By targeting and inhibiting the function of DNA gyrase, the compound disrupts essential processes in bacterial cells, leading to their death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 6-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohols or amines depending on the reducing agent used.
Substitution: Substituted aromatic compounds with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE: Characterized by the presence of a 4-methylphenyl group and a quinolin-6-yl group.
(2E)-1-(4-METHYLPHENYL)-3-(PYRIDIN-6-YL)PROP-2-EN-1-ONE: Similar structure but with a pyridin-6-yl group instead of a quinolin-6-yl group.
(2E)-1-(4-METHYLPHENYL)-3-(NAPHTHALEN-6-YL)PROP-2-EN-1-ONE: Contains a naphthalen-6-yl group instead of a quinolin-6-yl group.
Uniqueness
The uniqueness of (2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinolin-6-yl group, in particular, may enhance its biological activity compared to similar compounds with different aromatic groups.
Propiedades
IUPAC Name |
(E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-14-4-8-16(9-5-14)19(21)11-7-15-6-10-18-17(13-15)3-2-12-20-18/h2-13H,1H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHGMMSMWJSJSG-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322123 | |
| Record name | (E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
130520-43-3 | |
| Record name | (E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-chloro-2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409828.png)

![2-bromo-N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B409833.png)
![N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-chlorobenzohydrazide](/img/structure/B409834.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide](/img/structure/B409836.png)
![2-[(4-Bromo-benzenesulfonyl)-phenethyl-amino]-N-naphthalen-1-yl-acetamide](/img/structure/B409837.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide](/img/structure/B409838.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-{[4-(methyloxy)phenyl]oxy}acetohydrazide](/img/structure/B409839.png)
![2-bromo-N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409842.png)
![3-bromo-N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409845.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409846.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B409847.png)
![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B409850.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-iodobenzohydrazide](/img/structure/B409851.png)
